molecular formula C18H14N4S B254185 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Numéro de catalogue B254185
Poids moléculaire: 318.4 g/mol
Clé InChI: LNRWRDQLYVFBDF-QINSGFPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile, also known as BTZ043, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new class of anti-tuberculosis agent.

Mécanisme D'action

The mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile disrupts the integrity of the cell wall and leads to bacterial death. This mechanism of action is distinct from currently available anti-tuberculosis drugs, making 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile a potential new class of anti-tuberculosis agent.
Biochemical and Physiological Effects
2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have low toxicity and good pharmacokinetic properties in animal models. It has also been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, suggesting that it could be used as part of a combination therapy for tuberculosis treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its specificity for the DprE1 enzyme, which allows for targeted inhibition of mycobacterial cell wall biosynthesis. However, one limitation of using 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.

Orientations Futures

For research on 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile include further optimization of its synthesis and pharmacokinetic properties, as well as evaluation of its efficacy in clinical trials. In addition, there is potential for the development of new compounds based on the structure of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile that could have improved efficacy and pharmacokinetic properties. Finally, there is a need for continued research on the mechanism of action of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile and its potential use in combination therapy for tuberculosis treatment.
In conclusion, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is a promising new class of anti-tuberculosis agent that has shown efficacy against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Its specificity for the DprE1 enzyme and distinct mechanism of action make it a potential candidate for combination therapy for tuberculosis treatment. Further research is needed to optimize its synthesis and pharmacokinetic properties and evaluate its efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves a multistep process that starts with the reaction of 2-aminobenzothiazole with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzothiazole. This intermediate is then reacted with 1-methyl-1H-benzimidazole-2-thiol to form the final product, 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile. The synthesis of 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has been optimized to improve yield and purity, and the compound has been successfully synthesized on a large scale for further research and development.

Applications De Recherche Scientifique

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has shown promising results in preclinical studies as a potential anti-tuberculosis agent. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has also shown low toxicity and good pharmacokinetic properties in animal models, making it a promising candidate for further development as a new class of anti-tuberculosis agent.

Propriétés

Nom du produit

2H-1,4-benzothiazin-3-yl(1-methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile

Formule moléculaire

C18H14N4S

Poids moléculaire

318.4 g/mol

Nom IUPAC

(2Z)-2-(4H-1,4-benzothiazin-3-ylidene)-2-(1-methylbenzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C18H14N4S/c1-22-16-8-4-2-6-13(16)21-18(22)12(10-19)15-11-23-17-9-5-3-7-14(17)20-15/h2-9,20H,11H2,1H3/b15-12-

Clé InChI

LNRWRDQLYVFBDF-QINSGFPZSA-N

SMILES isomérique

CN1C2=CC=CC=C2N=C1/C(=C\3/CSC4=CC=CC=C4N3)/C#N

SMILES

CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N

SMILES canonique

CN1C2=CC=CC=C2N=C1C(=C3CSC4=CC=CC=C4N3)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.